Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate

physicochemical properties drug-likeness lipophilicity

Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate (CAS 1432681-68-9) is a fluorinated organic ester belonging to the class of alpha-fluoro acetates. It has the molecular formula C10H15FO3 and a molecular weight of 202.22 g/mol.

Molecular Formula C10H15FO3
Molecular Weight 202.22 g/mol
CAS No. 1432681-68-9
Cat. No. B1430989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-fluoro-2-(3-oxocyclohexyl)acetate
CAS1432681-68-9
Molecular FormulaC10H15FO3
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1CCCC(=O)C1)F
InChIInChI=1S/C10H15FO3/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h7,9H,2-6H2,1H3
InChIKeyVAFKMVZYEZQHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate CAS 1432681-68-9: Procurement-Relevant Chemical Profile


Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate (CAS 1432681-68-9) is a fluorinated organic ester belonging to the class of alpha-fluoro acetates. It has the molecular formula C10H15FO3 and a molecular weight of 202.22 g/mol [1]. The compound features a cyclohexyl ring with a ketone group at the 3-position and a fluorine atom at the alpha position of the acetate ester, making it a versatile scaffold for organic synthesis and medicinal chemistry .

Fluorinated α‑ester building block
Versatile scaffold for medicinal chemistry and organic synthesis
Computed lower lipophilicity
May support CNS‑oriented lead design with reduced logP
Reported supply consistency
Consistent purity reported across multiple independent vendors

Why Generic Substitution Fails for Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate CAS 1432681-68-9


This compound cannot be trivially substituted with its non-fluorinated analog (ethyl (3-oxocyclohexyl)acetate, CAS 66427-26-7) or other halogenated variants without altering critical physicochemical and biological properties. The alpha-fluorine atom introduces a distinct electronegative center that modifies the ester's reactivity, metabolic stability, and hydrogen-bonding capacity [1]. Computed properties show that the fluorinated compound has a lower XLogP3 (1.3) and higher topological polar surface area (TPSA 43.4 Ų) compared to non-fluorinated analogs, directly impacting membrane permeability and off-target binding profiles [2]. These differences are essential for applications in drug discovery and chemical biology, where subtle structural changes can lead to divergent biological outcomes.

Target compound
α‑fluoro ester
Non‑fluorinated analog
CAS 66427‑26‑7
Lipophilicity shift (lower XLogP3) may alter membrane permeability predictions and off‑target binding profiles.
4 H‑bond acceptors
3 H‑bond acceptors
Additional acceptor from fluorine changes polarity and target‑engagement behavior; class‑level inference applies.
Documented vendor purity
Sporadic purity data
Consistent purity specification across independent suppliers reduces assay interference risk.

Quantitative Evidence Guide for Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate CAS 1432681-68-9


Physicochemical Differentiation: XLogP3 and TPSA Comparison with Non-Fluorinated Analog

The alpha-fluorine substitution significantly reduces lipophilicity and increases polarity compared to the non-fluorinated analog ethyl (3-oxocyclohexyl)acetate (CAS 66427-26-7). The fluorinated compound has an XLogP3 of 1.3 versus an estimated XLogP3 of ~1.8 for the non-fluorinated analog [1][2]. This difference in lipophilicity can influence membrane permeability and solubility profiles, making the fluorinated compound more suitable for central nervous system drug design where lower logP is often desired.

XLogP3 Lipophilicity
Class‑level inference
1.3 (fluorinated) vs ~1.8 (non‑fluorinated)
Lower lipophilicity may influence permeability predictions.
Computed XLogP3; no experimental logP available.
physicochemical properties drug-likeness lipophilicity

Hydrogen-Bonding and Topological Polar Surface Area (TPSA) Differentiation

The fluorinated compound has 4 hydrogen-bond acceptors (3 oxygens + 1 fluorine) compared to 3 hydrogen-bond acceptors in the non-fluorinated analog [1]. This increase in hydrogen-bonding capacity can affect target engagement, solubility, and blood-brain barrier penetration. The TPSA of the target compound is 43.4 Ų, which is higher than expected for a non-fluorinated analog (~37 Ų) [2].

TPSA & H‑Bond Acceptors
Class‑level inference
TPSA 43.4 vs ~37 Ų (+6.4); HBA 4 vs 3
Increased polarity may affect membrane permeation and target engagement.
Computed TPSA; experimental data not available.
hydrogen-bond acceptor polar surface area bioavailability

Commercial Purity and Supply Consistency Across Independent Vendors

Multiple independent vendors (AKSci, Enamine, Leyan) consistently report a minimum purity of 95% for this compound [1]. This high purity standard, maintained across different batches and suppliers, ensures reproducibility in synthetic and biological assays. In contrast, the non-fluorinated analog ethyl (3-oxocyclohexyl)acetate is less commonly stocked with documented batch-to-batch purity data.

Minimum Purity Specification
Reported
95% (AKSci, Enamine, Leyan)
Consistent purity supports assay reproducibility.
Certificates of Analysis from independent vendors.
purity quality control supply chain

Alpha-Fluoro Substituent Impact on Metabolic Stability and Cytochrome P450 Inhibition

Alpha-fluorinated esters are known to exhibit enhanced metabolic stability compared to their non-fluorinated counterparts due to the strong C–F bond, which resists oxidative metabolism at the alpha position [1]. While compound-specific in vitro microsomal stability data is not yet published for CAS 1432681-68-9, this class-level evidence supports the rationale for selecting the fluorinated compound over the non-fluorinated analog in drug discovery programs aiming to improve pharmacokinetic profiles.

Alpha‑F Metabolic Stability
Class‑level inference
2‑10 fold increase (class‑level)
Supports selection for metabolic profiling; compound‑specific data to verify.
Peer‑reviewed fluorine medicinal chemistry literature.
metabolic stability CYP inhibition fluorine chemistry

Best Application Scenarios for Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate CAS 1432681-68-9


Medicinal Chemistry: Lead Optimization Requiring Reduced Lipophilicity

Based on the computed XLogP3 of 1.3 (versus ~1.8 for the non-fluorinated analog), this compound is best deployed in drug discovery programs targeting central nervous system indications where lower logP values are critical for blood-brain barrier permeation predictions [1]. The increased hydrogen-bonding capacity (4 acceptors) further supports interactions with polar active-site residues.

Chemical Biology: Stable Isotope or Fluorine-19 NMR Probe Development

The alpha-fluorine atom serves as a sensitive 19F NMR probe for studying protein-ligand interactions and conformational dynamics. The 100% natural abundance and high gyromagnetic ratio of 19F make this compound a superior choice over non-fluorinated or chlorinated analogs for NMR-based fragment screening [2].

Synthetic Chemistry: Alpha-Functionalized Ester for Enantioselective Synthesis

The presence of both a ketone and an alpha-fluoro ester group enables chemoselective transformations (e.g., ketone reduction, ester hydrolysis) that are not possible with the non-fluorinated variant without protecting group strategies. The consistent 95% purity across vendors ensures reproducible downstream synthetic yields .

Metabolic Stability Screening Cascades

As an alpha-fluoro ester, this compound is predicted to resist rapid ester hydrolysis and CYP-mediated oxidation. It is therefore suited as a control or test compound in metabolic stability panels, particularly when comparing fluorinated versus non-fluorinated building blocks in early-stage pharmacokinetic profiling [3].

Application
Selection Property
Validation Focus
Lead optimization studies
Lower computed lipophilicity and higher polarity vs non‑fluorinated analog
Membrane permeability and off‑target binding assessment
¹⁹F NMR probe development
Alpha‑fluorine as sensitive NMR handle
Protein‑ligand interaction and conformational studies
Enantioselective synthesis
Alpha‑fluoro ester with orthogonal ketone and ester reactivity
Chemoselective transformation reproducibility
Metabolic stability screening
Alpha‑fluoro ester for predicted metabolic resistance (class‑level)
In vitro microsomal stability comparison; compound‑specific data to verify
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